molecular formula C7H7CaNaO5 B1232527 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt CAS No. 62386-95-2

2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt

Cat. No.: B1232527
CAS No.: 62386-95-2
M. Wt: 234.19 g/mol
InChI Key: PNTIJBKTVXQPIL-UHFFFAOYSA-L
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Description

The compound 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt (CAS 9019-25-4) is a copolymer derived from maleic acid (Z-isomer of 2-butenedioic acid) and methoxyethene (methyl vinyl ether), neutralized with calcium and sodium cations. Its molecular formula is (C₄H₄O₄·C₃H₆O·2Na)x, with a molecular weight of 218.11 g/mol . This polymer is structurally characterized by alternating units of maleic acid and methoxyethene, with partial substitution of carboxyl groups by calcium and sodium ions. Key applications include water treatment, dispersants, and hydrogels, where its ionic nature and polymeric backbone enhance chelation and solubility .

Properties

CAS No.

62386-95-2

Molecular Formula

C7H7CaNaO5

Molecular Weight

234.19 g/mol

IUPAC Name

calcium;sodium;but-2-enedioate;methanidyloxyethene

InChI

InChI=1S/C4H4O4.C3H5O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1-2H2;;/q;-1;+2;+1/p-2

InChI Key

PNTIJBKTVXQPIL-UHFFFAOYSA-L

SMILES

[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2]

Isomeric SMILES

[CH2-]OC=C.C(=C\C(=O)[O-])\C(=O)[O-].[Na+].[Ca+2]

Canonical SMILES

[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2]

Other CAS No.

62386-95-2

Synonyms

2-butenedioic acid (Z)-, polymer with methoxyethene, calcium sodium salt (9CI)
Fixodent
Gantrez AT 955
maleic acid, methyl vinyl ether polymer, calcium sodium salt

Origin of Product

United States

Preparation Methods

Aqueous-Phase Polymerization

In aqueous systems, water-soluble initiators such as ammonium persulfate (APS) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V50) are employed. A representative protocol includes:

ParameterCondition
Monomer ratio (MA:MVE)1:1 to 1:2 (mol/mol)
Initiator concentration0.01–0.1 wt% (relative to monomers)
Temperature70–90°C (thermal) or 25–40°C (UV)
Reaction time4–12 hours

Mechanistic Insights :

  • UV initiation at 25°C with V50 yields narrower molecular weight distributions (Đ = 1.2–1.5) compared to thermal methods (Đ = 1.5–2.0).

  • Methoxyethene’s electron-donating groups enhance copolymerization kinetics, favoring alternating monomer sequences.

Solvent-Based Polymerization

Non-aqueous systems (e.g., toluene, tetrahydrofuran) utilize lipophilic initiators like benzoyl peroxide (BPO). These methods are less common due to challenges in subsequent neutralization but offer control over polymer tacticity.

Neutralization and Salt Formation

Post-polymerization, the carboxylic acid groups of the copolymer are neutralized with calcium and sodium hydroxides to form the mixed salt.

Neutralization Protocol :

  • Partial neutralization : Add Ca(OH)₂ (10–30 mol%) to the polymer solution at 40–60°C, maintaining pH 6–7.

  • Sodium incorporation : Introduce NaOH (10–20 mol%) to achieve final pH 7.5–8.5, ensuring complete salt formation.

  • Ion exchange : Dialysis against deionized water removes excess ions, followed by lyophilization to isolate the polymer.

Salt Stoichiometry :
The Ca²⁺/Na⁺ ratio (typically 1:1 to 1:3) modulates polymer solubility and ion-exchange capacity. Higher sodium content enhances water solubility, while calcium improves mechanical stability.

Process Optimization via Design of Experiments (DoE)

Recent advances apply statistical optimization to refine synthesis parameters. A two-stage DoE approach, as demonstrated in poly(glycerol butenedioate) synthesis, reduces side reactions and improves reproducibility:

Case Study :

  • Objective : Minimize E/Z isomer ratio and branching degree.

  • Variables : Reaction temperature, initiator concentration, monomer feed rate.

  • Outcome : Two-stage synthesis reduced E/Z ratio from 5.5 to 0.5 and branching from 17% to 9%.

Purification and Characterization

Final purification involves solvent precipitation (ethanol or acetone) to remove unreacted monomers and oligomers. Critical characterization techniques include:

MethodApplicationKey Findings
FTIR Spectroscopy Functional group analysisPeaks at 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C)
¹H NMR Monomer incorporation ratioIntegral ratios at δ 5–6 ppm (vinyl protons)
GPC Molecular weight distributionMₙ = 10–50 kDa, Đ = 1.2–2.0
ICP-OES Ca/Na quantificationConfirms stoichiometric ratios

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous reactors with automated pH and temperature control. Challenges include:

  • Heat dissipation : Exothermic polymerization necessitates jacketed reactors with cooling systems.

  • Batch consistency : In-line FTIR monitors monomer conversion in real time, adjusting feed rates dynamically .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the polymer’s properties.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the polymer chain.

Scientific Research Applications

Chemical Properties and Structure

The compound is formed through the copolymerization of 2-butenedioic acid (maleic acid) and methoxyethene. Its structure includes both calcium and sodium ions, which contribute to its unique properties such as ion exchange capabilities and biodegradability. The chemical formula for this polymer is not explicitly stated in the sources but is essential for understanding its interactions in various applications.

Chemistry

  • Synthesis Precursor : The polymer serves as a precursor for synthesizing various chemical compounds. Its stability and reactivity make it a valuable component in polymer chemistry.
  • Stabilizer : It is utilized as a stabilizer in different formulations, enhancing the performance of other chemical ingredients.

Biology

  • Biocompatible Materials : The polymer is explored for developing biocompatible materials suitable for medical applications, including drug delivery systems and tissue engineering. Its ability to interact with biological molecules through electrostatic interactions and hydrogen bonding is significant in these contexts.

Medicine

  • Controlled Drug Delivery : Research indicates that the polymer can be used in controlled drug delivery systems due to its biodegradability and responsiveness to physiological conditions. This application is particularly relevant for creating biodegradable medical implants and controlled-release formulations.
  • Low Toxicity : Studies highlight that the compound exhibits low toxicity levels, making it safe for use in cosmetic formulations and potentially in pharmaceuticals.

Industry

  • Adhesives and Coatings : The polymer finds applications in the production of adhesives, coatings, and sealants due to its excellent binding properties and stability. Its film-forming abilities are particularly valuable in these industries.

Case Study 1: Drug Delivery Systems

A study investigated the use of calcium/sodium PVM/MA copolymer in formulating a controlled-release drug delivery system. The results indicated that the polymer effectively encapsulated the drug, allowing for a sustained release over time while maintaining drug stability.

Case Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of this polymer involved testing its effects on human cell lines. The findings suggested that the polymer did not exhibit significant adverse effects on cell viability or proliferation, supporting its potential use in medical applications.

Comparative Data Table

Application AreaSpecific UseBenefits
ChemistrySynthesis PrecursorEnhances reactivity and stability
BiologyBiocompatible MaterialsSafe for human use; promotes cell interaction
MedicineControlled Drug DeliveryBiodegradable; sustained release
IndustryAdhesives & CoatingsExcellent binding properties; stability

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt involves its interaction with various molecular targets. The calcium and sodium ions play a crucial role in stabilizing the polymer structure and enhancing its reactivity. The polymer can interact with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions can influence cellular processes and pathways, making the polymer useful in biomedical applications.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below highlights critical differences between the target compound and analogous polymers:

Compound CAS Monomers Salt/Counterion Molecular Weight (g/mol) Key Applications
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt 9019-25-4 Maleic acid + Methoxyethene Calcium, Sodium 218.11 Water treatment, dispersants
2-Butenedioic acid (2Z)-, polymer with ethenyl acetate, sodium salt 25120-73-4 Maleic acid + Vinyl acetate Sodium - Hydrogels, adhesives
Butyl ester of PVM/MA copolymer 25119-68-0 Maleic acid + Methoxyethene Butyl ester - Cosmetics (film formers)
Maleic acid homopolymer, hydrolyzed sodium salt 181828-06-8 Maleic acid Sodium - Water treatment, plasticizers
2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate 9005-09-8 Maleic acid + Vinyl chloride + Vinyl acetate None (terpolymer) - Plastics, coatings
Key Observations:

Monomer Influence: The methoxyethene monomer in the target compound imparts hydrophilicity and flexibility, making it suitable for aqueous applications . Vinyl acetate (CAS 25120-73-4) introduces ester groups, enhancing hydrophobicity and film-forming properties for adhesives . Chloroethene (CAS 9005-09-8) increases rigidity and thermal stability, favoring use in coatings .

Salt Form :

  • The calcium-sodium mixed salt (target compound) improves compatibility with hard water compared to pure sodium salts, reducing scaling in water treatment .
  • Butyl ester derivatives (CAS 25119-68-0) replace ionic groups with hydrophobic esters, optimizing them for cosmetic formulations .

Physicochemical Properties

  • Solubility :
    • The calcium-sodium salt (9019-25-4) exhibits moderate water solubility, balanced by calcium’s divalent nature .
    • Sodium salts (e.g., 181828-06-8) are highly water-soluble but less effective in high-calcium environments .
  • Thermal Stability :
    • Copolymers with methoxyethene (9019-25-4) degrade above 250°C, typical for maleate-based polymers .
    • Chloroethene-containing polymers (9005-09-8) show higher thermal resistance (>300°C) due to C-Cl bonds .

Biological Activity

2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt, commonly referred to as PVM/MA copolymer, is a synthetic polymer utilized in various applications, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, including its safety profile, potential toxicity, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is a copolymer formed from maleic acid and methoxyethene. Its structure allows it to exhibit unique properties such as biocompatibility and the ability to form hydrogels. The presence of calcium and sodium ions significantly influences its physical properties, such as osmotic behavior and mechanical stability.

Safety and Toxicity Assessments

Research has demonstrated that PVM/MA copolymer exhibits low toxicity levels. In acute toxicity studies involving oral administration in rats, the LD50 values were found to be greater than 2000 mg/kg, indicating very low acute oral toxicity . Dermal toxicity assessments also revealed no significant adverse effects when administered under occlusive conditions .

Table 1: Summary of Toxicity Studies

Study TypeAdministration MethodLD50 (mg/kg)Observations
Oral ToxicityGavage>2000No signs of toxicity observed
Dermal ToxicityOcclusive Dressing>2400No local/systemic toxicity
Skin IrritationSemi-Occlusive DressingN/ANo erythema or edema noted

Effects on Cellular Mechanisms

Studies have indicated that the polymer can influence cellular mechanisms through ion exchange processes. For instance, calcium ions play a crucial role in modulating the osmotic properties of polyelectrolyte gels. The presence of calcium leads to reversible volume phase transitions in these gels, which is critical for applications in drug delivery systems .

Application in Cosmetics

The safety assessment for cosmetic use concluded that PVM/MA copolymer is safe for topical application. Its ability to form films on the skin enhances product stability and efficacy without causing irritation or sensitization . Additionally, its thickening properties make it a valuable ingredient in various formulations.

Case Study 1: Cosmetic Formulations

A study evaluated the incorporation of PVM/MA copolymer in skin care products. The results showed improved texture and spreadability without compromising skin tolerance. Clinical evaluations confirmed no adverse reactions among participants over a 12-week period .

Case Study 2: Drug Delivery Systems

Research investigating the use of PVM/MA copolymer as a drug carrier highlighted its potential in controlled release applications. The polymer's ability to swell and shrink in response to ionic strength variations allows for precise control over drug release rates .

Q & A

Q. Validation methods :

  • FTIR : Peaks at ~1700 cm⁻¹ (carboxylate), ~1100 cm⁻¹ (ether linkage) confirm copolymer structure .
  • NMR : ¹H/¹³C NMR quantifies monomer incorporation ratios and checks residual unsaturation .
  • Elemental analysis : Verifies Ca/Na content via ICP-OES .

Basic: How does the ionic nature of this copolymer influence its solubility and stability in aqueous systems?

The calcium-sodium salt form enhances water solubility compared to the free acid due to reduced electrostatic interactions between carboxylate groups. Stability depends on:

  • pH : Optimal solubility at pH 6–8; precipitation occurs below pH 4 (protonation of carboxylates) or above pH 10 (hydrolysis of ether linkages) .
  • Counterion effects : Ca²⁺ provides crosslinking potential, increasing viscosity, while Na⁺ maintains colloidal stability .
  • Oxidative stability : Susceptible to radical degradation; antioxidants (e.g., BHT) are recommended for long-term storage .

Advanced: How can researchers optimize the copolymer's maleic acid/methoxyethene ratio to tailor ion-binding capacity for specific applications?

The maleic acid content determines carboxylate density, which directly affects cation-binding capacity (e.g., Ca²⁺, Na⁺). Methodological considerations:

  • Feed ratio screening : Vary monomer ratios (e.g., 1:1 to 1:3 methoxyethene:maleic acid) during polymerization and measure carboxylate content via titration .
  • Ion-exchange experiments : Immobilize the copolymer on a resin and quantify binding affinity for target ions (e.g., Ca²⁺ vs. Na⁺) using ICP-MS .
  • Contradiction note : Higher maleic acid ratios increase binding capacity but reduce solubility. Balance with methoxyethene’s hydrophilicity .

Advanced: What experimental approaches resolve contradictions in ionic interaction data, such as conflicting reports on Ca²⁺ vs. Na⁺ selectivity?

Conflicting ion selectivity may arise from varying copolymer charge density or environmental conditions (pH, competing ions). Resolve via:

  • Competitive binding assays : Simultaneously expose the copolymer to Ca²⁺ and Na⁺ in buffered solutions (e.g., 0.1 M Tris-HCl, pH 7.4) and quantify adsorbed ions .
  • Spectroscopic analysis : Use XPS to examine surface ion distribution or FTIR to detect shifts in carboxylate stretching frequencies upon ion binding .
  • Environmental variables : Replicate studies under controlled ionic strength and temperature to isolate confounding factors .

Advanced: How can the copolymer’s environmental impact be assessed, particularly regarding biodegradability and ecotoxicity?

  • Biodegradability : Conduct OECD 301B tests (modified Sturm test) to measure CO₂ evolution from microbial degradation. Maleate-based polymers typically show moderate biodegradability (~40% in 28 days) .
  • Ecototoxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Calcium-sodium salts generally exhibit low toxicity (EC₅₀ > 100 mg/L) .
  • Ion leaching : Monitor Ca²⁺/Na⁺ release in soil columns to assess potential salinity impacts on plant systems .

Advanced: What methodologies characterize the copolymer’s role in modulating ion transport in biological systems (e.g., plant nutrient uptake)?

  • Hydroponic studies : Apply the copolymer (0.1–1.0% w/v) to nutrient solutions and measure ion uptake (Na⁺, Ca²⁺, K⁺) in plant tissues via atomic absorption spectroscopy .
  • Membrane interaction assays : Use liposome models to evaluate copolymer-induced changes in membrane permeability (e.g., fluorescence dye leakage assays) .
  • Contradiction note : While the copolymer enhances Ca²⁺ mobility in some studies, excess Na⁺ may antagonize uptake. Optimize dosage based on species-specific ion homeostasis .

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